molecular formula C7H10O3 B13201653 5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one

5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one

Cat. No.: B13201653
M. Wt: 142.15 g/mol
InChI Key: IOXFJGKIPHFQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one is a chiral furanone derivative of significant interest in medicinal and organic chemistry. This compound serves as a critical synthetic intermediate, notably in the preparation of Brivaracetam, a second-generation antiepileptic drug . The structure features a reactive 2(5H)-furanone core, a versatile pharmacophore present in numerous biologically active natural products and synthetic drugs with anti-inflammatory, anticancer, and antimicrobial properties . The reactivity of this compound is defined by its carbonyl group conjugated with a double bond and the hemiacetal-type hydroxyl group at the C5 position, making it a versatile substrate for nucleophilic attack and further functionalization . Researchers can leverage this reactivity to synthesize a wide array of derivatives. Spectral data for characterization includes ¹H NMR (500 MHz, Chloroform-d) δ 6.45 (s, 1H), 5.89 (s, 1H), 5.85 (s, 1H), 5.57 (s, 1H), 3.42 (s, 1H), 2.39 (s, 3H), 1.82 (dq, J = 14.4, 7.4, 6.9 Hz, 1H), 1.74 (dt, J = 14.2, 7.2 Hz, 1H), 1.67 (dd, J = 14.6, 7.2 Hz, 2H), 1.02 (dt, J = 11.3, 7.4 Hz, 6H); MS (ESI) m/z = 227 (M⁺+1); and FTIR absorption peaks at 1727 cm⁻¹ (lactone carbonyl) and 1637 cm⁻¹ (amide carbonyl when applicable) . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-hydroxy-4-propyl-2H-furan-5-one

InChI

InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h4,6,8H,2-3H2,1H3

InChI Key

IOXFJGKIPHFQML-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(OC1=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one can be achieved through several methods. One common approach involves the transformation of 2-oxocarboxylic acids. For instance, the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium can yield hydroxyfuranones . Another method involves the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various furanone derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Substituents LogP Key Applications Reference
5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one C₇H₁₀O₃ 5-OH, 3-propyl ~1.2 Flavor chemistry, synthesis
5-Hydroxy-3-methyl-5-pentyl-... C₁₁H₁₈O₃ 5-OH, 3-methyl, 5-pentyl ~2.8 Marine natural products
3,4-Dibromo-2,2,5,5-tetraphenyl-... C₂₈H₂₀Br₂O 3,4-Br, 2,5-Ph ~5.1 Crystallography studies
4-Hydroxy-2,5-dihydrofuran-2-one C₄H₄O₃ 4-OH ~0.5 Synthetic intermediate

Biological Activity

5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one, a compound with a unique chemical structure, has garnered attention in the scientific community due to its potential biological activities. This article delves into its antimicrobial properties, anticancer effects, and other relevant biological activities supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its dihydrofuran ring and hydroxyl group, which contribute to its reactivity and biological interactions. Its molecular formula is C8H14O3C_8H_{14}O_3, and it is classified under the category of furanones.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

2. Anticancer Effects

The anticancer properties of this compound have been explored through various studies. Notably, it has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM)
MCF-715
HeLa20

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in oncology.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates of Staphylococcus aureus, revealing a significant reduction in bacterial load in treated samples compared to controls. This study underscores the potential application of this compound in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Studies

Another research investigation focused on the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS) within cells, contributing to oxidative stress and subsequent apoptosis. This mechanism suggests that the compound could be further developed as an adjunct therapy for cancer treatment .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species Generation : Increased ROS levels can lead to oxidative damage in microbial and cancer cells.
  • Cell Cycle Modulation : By interfering with cell cycle progression, the compound can induce apoptosis in cancer cells.

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